Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-based derivative featuring a chloroacetamido group at position 2, a methyl group at position 5, and a 4-methylphenyl substituent at position 4 of the thiophene ring. The ethyl ester at position 3 enhances its solubility in organic solvents, making it suitable for synthetic and pharmaceutical applications. This compound belongs to a broader class of Gewald reaction-derived thiophenes, which are known for their versatility in drug discovery and materials science .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-14(12-7-5-10(2)6-8-12)11(3)23-16(15)19-13(20)9-18/h5-8H,4,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLCFHFGCPFWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131913 | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-65-2 | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610274-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups: The methyl and 4-methylphenyl groups are introduced through alkylation reactions.
Formation of the Ester Group: The ester group is typically introduced through esterification of the carboxylic acid derivative of the thiophene ring.
Introduction of the Chloroacetamido Group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base to form the chloroacetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring and other functional groups can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiophene ring and other functional groups.
Hydrolysis: The major product is the carboxylic acid derivative of the thiophene ring.
Scientific Research Applications
Anticancer Research
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has been explored for its potential anticancer properties. Studies have indicated that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring could enhance the compound's efficacy against breast cancer cells, suggesting a promising avenue for drug development .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that thiophene derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. A specific study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Pesticide Development
In agricultural science, this compound is being investigated for its use in pesticide formulations. The structural characteristics of thiophenes contribute to their effectiveness as herbicides and insecticides. Preliminary studies have suggested that this compound may possess herbicidal properties, making it a candidate for further research in crop protection .
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in polymer synthesis. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics. Research has indicated that incorporating this compound into polymer matrices can enhance their conductivity and mechanical properties .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various thiophene derivatives, including this compound. The results indicated a dose-dependent response in inhibiting cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of new compounds, this compound was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring and other functional groups may also contribute to its overall biological activity by interacting with various molecular pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights critical differences in substituent patterns among analogues:
Key Observations :
- Aromatic vs.
- Functional Group at R5 : The methyl group at R5 in the target compound simplifies steric interactions compared to methylcarbamoyl in , which could enhance metabolic stability.
- Ester Group: Ethyl esters (target compound, ) generally offer better solubility in non-polar solvents than methyl esters , though methyl esters may improve reactivity in certain coupling reactions.
Data Tables
Table 1: Substituent Comparison of Thiophene Analogues
Biological Activity
Ethyl 2-(2-chloroacetamido)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H18ClNO3S
- Molecular Weight : 351.8 g/mol
- CAS Number : 610274-65-2
- Structure : The compound features a thiophene ring, which is known for its role in various biological activities, including antioxidant properties.
Biological Activity Overview
This compound exhibits several biological activities that are of interest in medicinal chemistry:
- Antioxidant Activity : Compounds with thiophene structures often demonstrate significant antioxidant properties. Preliminary studies suggest that this compound may inhibit oxidative stress markers, which are implicated in various diseases, including cancer and neurodegenerative disorders .
- Anticancer Potential : Research indicates that derivatives of thiophene compounds can exhibit cytotoxic effects against various cancer cell lines. This compound may possess similar properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been suggested that compounds with similar structures can inhibit sirtuins and PARP enzymes, which play roles in cancer progression and DNA repair mechanisms .
Study 1: Antioxidant Activity Assessment
A study conducted on a series of thiophene derivatives, including this compound, evaluated their ability to scavenge free radicals. The results indicated that this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to control groups, suggesting strong antioxidant potential .
Study 2: Anticancer Efficacy
In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
Study 3: Enzyme Inhibition Profile
Research investigating the enzyme inhibition profile revealed that the compound could inhibit PARP activity significantly, with IC50 values comparable to known inhibitors. This suggests potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms .
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Fukui indices identify electrophilic sites (e.g., the chloroacetamido carbon). Solvent effects (e.g., THF vs. DMF) are simulated using the Polarizable Continuum Model (PCM) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
